molecular formula C12H10FIN2O2 B2616936 Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate CAS No. 959576-71-7

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B2616936
CAS No.: 959576-71-7
M. Wt: 360.127
InChI Key: CVNIAZNGEPUBBX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with fluorophenyl and iodo groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and iodine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by halogenation reactions to introduce the fluorine and iodine atoms. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but often include interactions with key amino acid residues in the target protein’s active site .

Comparison with Similar Compounds

    Ethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(4-bromophenyl)-5-iodo-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 1-(4-fluorophenyl)-5-bromo-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Ethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-4-carboxylate is unique due to the combination of fluorine and iodine atoms, which imparts distinct electronic and steric properties. This combination can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-iodopyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FIN2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNIAZNGEPUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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